molecular formula C9H10N2O3S B6601017 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide CAS No. 68292-23-9

2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide

Cat. No. B6601017
CAS RN: 68292-23-9
M. Wt: 226.25 g/mol
InChI Key: XKMREXBCUDNXLV-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide, also known as BES, is a sulfonamide derivative that has been widely used in both scientific research and laboratory experiments. BES has a wide range of applications in both organic synthesis and biochemical research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide is not fully understood. It is believed that 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide binds to the active site of enzymes and inhibits their activity. 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide also interacts with proteins, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide has been shown to inhibit the activity of enzymes involved in drug metabolism, which can lead to increased levels of the drug in the body. 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids, which can lead to changes in the structure and function of these molecules.

Advantages and Limitations for Lab Experiments

2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide is a highly efficient and cost-effective reagent for use in laboratory experiments. 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide is easy to prepare and can be stored for long periods of time without significant degradation. However, 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide can be toxic to cells and tissues, and must be used with caution.

Future Directions

The potential applications of 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide are vast and are still being explored. 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide could be used to develop new drugs and therapies, as well as to modify proteins and enzymes. 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide could also be used to study the structure and function of proteins and enzymes, and to develop new methods for the synthesis of biologically active compounds. Additionally, 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide could be used to study the effects of drugs on the body, and to develop new methods for drug delivery.

Synthesis Methods

2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide can be synthesized using a variety of methods, including a two-step process involving the reaction of 1,2-benzoxazole with ethyl chloroformate, followed by the reaction with sodium sulfonamide. The reaction is carried out in aqueous media and is generally conducted at room temperature. The reaction is highly efficient and yields a high purity product.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide has a wide range of applications in scientific research, including organic synthesis, enzyme inhibition, and protein modification. 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide has been used in the synthesis of a variety of biologically active compounds, including drugs, peptides, and nucleotides. 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide has also been used to modify proteins and enzymes, and has been used to inhibit the activity of enzymes involved in the metabolism of drugs.

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-15(12,13)6-5-8-7-3-1-2-4-9(7)14-11-8/h1-4H,5-6H2,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMREXBCUDNXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-Benzoxazol-3-yl)ethanesulfonamide

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